N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide
Description
This compound is a propanamide derivative featuring a 5-chloro-2-methoxyphenyl group attached to the amide nitrogen and a 3,5-dimethylpyrazole moiety on the propanamide chain. The chloro substituent likely enhances stability and influences electronic properties .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-10(9-20-12(3)7-11(2)19-20)16(21)18-14-8-13(17)5-6-15(14)22-4/h5-8,10H,9H2,1-4H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFRVDXMGKRPCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)NC2=C(C=CC(=C2)Cl)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate halogenated precursor under basic conditions.
Introduction of the chloro-methoxyphenyl group: This step involves the nucleophilic substitution reaction of 5-chloro-2-methoxyphenyl halide with the pyrazole intermediate.
Formation of the amide bond: The final step involves the reaction of the intermediate with 2-methylpropanoyl chloride in the presence of a base to form the desired amide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
KATP Channel Modulation
N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide has been investigated for its ability to modulate KATP channels. These channels play a crucial role in insulin secretion and cellular energy homeostasis. A study demonstrated that this compound acts as a specific opener of the KATP channel Kir6.2, which is vital for regulating blood glucose levels and protecting against ischemic injury in cardiomyocytes .
Anti-inflammatory Properties
Research has indicated that this compound exhibits anti-inflammatory effects by inhibiting specific signaling pathways involved in the inflammatory response. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .
Anticancer Activity
The compound has shown promise in preclinical models for anticancer activity. It was found to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective properties. Studies indicate that it can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .
Environmental Risk Assessment
The compound's environmental impact has been evaluated concerning its ionizable nature and potential toxicity to aquatic life. Risk assessment studies have highlighted the need for thorough environmental monitoring due to its persistence and bioaccumulation potential in aquatic ecosystems .
Table 1: Summary of Biological Activities
Table 2: Environmental Impact Assessment
| Parameter | Value/Description | Reference |
|---|---|---|
| Persistence | Moderate | |
| Bioaccumulation Potential | High | |
| Toxicity to Aquatic Life | Significant risk identified |
Case Study 1: KATP Channel Activation
A study conducted on isolated rat cardiomyocytes demonstrated that treatment with this compound resulted in a significant increase in ATP-sensitive potassium channel activity, leading to improved cell survival under hypoxic conditions .
Case Study 2: Anti-inflammatory Mechanism
In a controlled laboratory setting, macrophages treated with the compound showed a marked decrease in the expression of TNF-alpha and IL-6, indicating its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs differ in substituents on the aromatic rings and heterocyclic cores. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural components.
Spectroscopic and Crystallographic Features
- NMR Shifts : The target compound’s pyrazole methyl groups would resonate near δ 2.6 ppm (cf. δ 2.42–2.66 ppm in compounds) . The methoxy group would appear at ~δ 3.8 ppm.
- Crystallography: Tools like SHELX () and WinGX () are critical for resolving steric effects from the 2-methylpropanamide chain. Hydrogen-bonding patterns, analyzed via graph-set theory (), may differ from triazole analogs due to pyrazole’s N-H donor capability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide?
- Methodological Answer : The compound can be synthesized via coupling reactions involving pyrazole intermediates. A general approach involves:
- Reacting substituted pyrazole-thiol derivatives (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with alkyl halides in the presence of K₂CO₃ in DMF at room temperature .
- For amide bond formation, employ coupling agents like EDCI and HOBt with triethylamine in DMF, followed by purification via preparative TLC and recrystallization from ethanol .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.
Q. How should researchers handle and purify this compound to ensure high yield and purity?
- Methodological Answer :
- Purification : Use liquid-liquid extraction with chloroform/water, followed by washing with 0.2 M HCl, 2 M NaOH, and saturated NaCl. Final purification via column chromatography (PE:EA = 8:1) or preparative TLC .
- Crystallization : Recrystallize from ethanol or methanol to obtain high-purity crystals suitable for structural analysis .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent connectivity and stereochemistry (e.g., δ 2.66 ppm for methyl groups in pyrazole rings) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ peaks at m/z 403–437 for analogs) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1636 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography be applied to determine the structure of this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation of ethanol or DMF solutions to obtain single crystals .
- Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) at 113 K for high-resolution data.
- Refinement : Use SHELXL for small-molecule refinement, focusing on resolving disordered moieties (e.g., methoxyphenyl groups) .
- Validation : Check R-factors (<0.05) and data-to-parameter ratios (>15) to ensure accuracy .
Q. How do variations in substituents (e.g., chloro, methoxy) affect the compound’s physicochemical properties?
- Methodological Answer :
- Synthesis of Analogs : Replace the 5-chloro-2-methoxyphenyl group with fluorophenyl or cyanophenyl derivatives using EDCI/HOBt coupling .
- Impact Analysis :
- Lipophilicity : Measure logP values via HPLC to assess substituent effects on membrane permeability.
- Thermal Stability : Compare melting points (e.g., 133–183°C for analogs) to correlate substituent bulk with stability .
- Data Interpretation : Use multivariate regression to quantify substituent contributions to properties.
Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound?
- Methodological Answer :
- Cross-Validation : Combine NMR (e.g., δ 7.55–7.43 ppm for aromatic protons) with X-ray data to confirm substituent positions .
- Density Functional Theory (DFT) : Calculate theoretical NMR shifts and compare with experimental data to identify discrepancies .
- Twinned Data : Use SHELXD/SHELXE for robust phasing if crystals exhibit twinning .
- Case Study : A reported δ 2.48 ppm methyl shift in DMSO-d6 vs. δ 2.65 ppm in CDCl3 could arise from solvent polarity effects, resolved via variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
